2-O-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

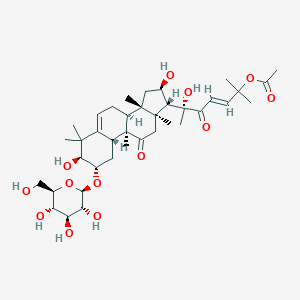

Gpc acetate, also known as glycerylphosphorylcholine acetate, is a chemical compound that has garnered interest in various scientific fields. It is a derivative of glycerylphosphorylcholine, a naturally occurring compound in the body that plays a crucial role in cellular metabolism and neurotransmission.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of glycerylphosphorylcholine acetate typically involves the esterification of glycerylphosphorylcholine with acetic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of glycerylphosphorylcholine acetate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as Amberlyst-15, can further streamline the process by simplifying the separation and purification steps.

Análisis De Reacciones Químicas

Types of Reactions

Glycerylphosphorylcholine acetate undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Sodium hydroxide in aqueous solution at elevated temperatures (50-70°C).

Major Products Formed

Oxidation: Glycerylphosphorylcholine acetate can be oxidized to form glycerylphosphorylcholine and acetic acid.

Reduction: Reduction can yield glycerylphosphorylcholine and ethanol.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanisms

Compounds with the "2-O-" designation often involve oxygen in different oxidation states, which can significantly influence their reactivity and interactions with other molecules. For example, the presence of hydroxyl groups (-OH) or peroxides (R-O-O-R) can enhance oxidative reactions, making them valuable in various chemical processes.

Therapeutic Uses

Oxygen-based compounds have been studied extensively for their therapeutic potential:

- Antioxidant Properties : Compounds like nitroxides (e.g., Tempol) exhibit antioxidant properties that help protect cells from oxidative stress. They can inhibit damage caused by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which is crucial in preventing cellular damage in various diseases, including cancer and neurodegenerative disorders .

- Cancer Treatment : Nitroxides have shown promise in enhancing the efficacy of radiotherapy by protecting normal tissues while sensitizing tumor cells to radiation. This dual action is attributed to their ability to modulate oxidative stress levels in cancerous tissues .

- Ozone Therapy : Ozone (O₃) therapy utilizes the oxidative properties of ozone to stimulate immune responses and promote healing. Research indicates that low doses of ozone can activate immune pathways and reduce inflammation, offering potential benefits in treating chronic diseases .

Research Applications

- Functional Imaging : Nitroxides are used as contrast agents in magnetic resonance imaging (MRI), allowing for enhanced imaging of tissues and detection of pathological changes .

- Biomarkers : The measurement of H₂O₂ levels serves as a biomarker for oxidative stress in cells, providing insights into cellular health and disease mechanisms. Recent studies have identified peaks of H₂O₂ during autophagy, indicating its role in cellular recycling processes .

Catalysis

Compounds such as molybdenum oxides (MoOₓ) are utilized as catalysts in various chemical reactions, including:

- Formaldehyde Production : Molybdenum oxide catalysts facilitate the selective oxidation of methanol to produce formaldehyde, a key industrial chemical .

- Energy Conversion : Molybdenum oxides are also explored for applications in lithium-ion batteries and hydrogen evolution reactions due to their excellent electrical properties and stability as transition metal oxides .

Environmental Applications

- Gas Sensors : Oxygen-containing compounds are employed in gas sensing technologies due to their sensitivity to changes in environmental conditions, aiding in pollution monitoring and safety applications .

Nitroxides in Cancer Therapy

A study investigated the use of nitroxide Tempol in combination with radiation therapy for cancer treatment. Results indicated that Tempol effectively reduced oxidative damage to normal tissues while enhancing tumor cell sensitivity to radiation, leading to improved therapeutic outcomes.

Ozone Therapy for Chronic Conditions

Research on ozone therapy demonstrated its efficacy in activating immune responses in patients with chronic inflammatory diseases. Clinical trials showed significant improvements in symptoms and biomarkers associated with inflammation following ozone treatment.

Tables

| Application Area | Specific Use | Example Compound |

|---|---|---|

| Therapeutic | Antioxidant properties | Nitroxides (Tempol) |

| Cancer treatment | Nitroxides | |

| Ozone therapy | Ozone (O₃) | |

| Research | MRI contrast agent | Nitroxides |

| Biomarker for oxidative stress | H₂O₂ | |

| Industrial | Catalysis | Molybdenum Oxide |

| Gas sensing | Various 2-O compounds |

Mecanismo De Acción

The mechanism of action of glycerylphosphorylcholine acetate involves its hydrolysis to glycerylphosphorylcholine and acetic acid. Glycerylphosphorylcholine is then further metabolized to choline, which is a precursor for the neurotransmitter acetylcholine. Acetylcholine plays a vital role in neurotransmission, particularly in the central nervous system, where it is involved in memory and learning processes.

Comparación Con Compuestos Similares

Similar Compounds

- Choline acetate

- Phosphorylcholine

- Glycerylphosphorylcholine

Uniqueness

Glycerylphosphorylcholine acetate is unique due to its dual role as a source of both choline and acetate. This dual functionality makes it particularly valuable in studies related to cellular metabolism and neurotransmission. Compared to choline acetate, glycerylphosphorylcholine acetate provides a more sustained release of choline, making it more effective in applications requiring prolonged choline availability.

Propiedades

Número CAS |

117869-71-3 |

|---|---|

Fórmula molecular |

C38H58O13 |

Peso molecular |

722.9 g/mol |

Nombre IUPAC |

[(E,6R)-6-[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate |

InChI |

InChI=1S/C38H58O13/c1-18(40)51-33(2,3)13-12-25(42)38(9,48)30-21(41)15-35(6)24-11-10-19-20(37(24,8)26(43)16-36(30,35)7)14-22(31(47)34(19,4)5)49-32-29(46)28(45)27(44)23(17-39)50-32/h10,12-13,20-24,27-32,39,41,44-48H,11,14-17H2,1-9H3/b13-12+/t20-,21-,22+,23-,24+,27-,28+,29-,30+,31-,32-,35+,36-,37+,38+/m1/s1 |

Clave InChI |

JXLGHGQDRCPDGI-HEKOSTPLSA-N |

SMILES |

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O |

SMILES isomérico |

CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H]([C@H](C4(C)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C)O)O |

SMILES canónico |

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O |

Sinónimos |

2-O-glucopyranosylcucurbitacin F-25-acetate GPC acetate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.